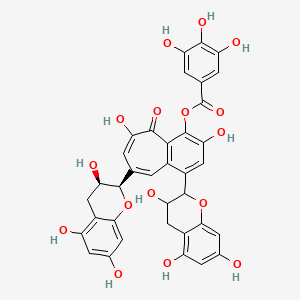

Theaflavin gallate

Description

Properties

IUPAC Name |

[3,6-dihydroxy-5-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-25(44)33(50-28(18)7-14)12-1-16-17(34-26(45)11-19-21(40)6-15(38)8-29(19)51-34)9-27(46)35(30(16)32(48)24(43)2-12)52-36(49)13-3-22(41)31(47)23(42)4-13/h1-9,25-26,33-34,37-42,44-47H,10-11H2,(H,43,48)/t25-,26?,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDOBTPKUHSESZ-MALJIYBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of Theaflavin Gallate

Theaflavin (B1682790) gallate is a complex molecule with a distinctive benzotropolone core structure. nih.govontosight.ai

Table 1: Chemical Identifiers and Properties of Theaflavin-3-gallate (B192532)

| Property | Value | Source |

|---|---|---|

| CAS Number | 30462-34-1 | chemicalbook.com |

| Molecular Formula | C36H28O16 | chemicalbook.com |

| Molecular Weight | 716.6 g/mol | chemicalbook.comnih.gov |

| Appearance | Orange-red powder | chemicalbook.com |

| Solubility | Soluble in ethanol (B145695) and methanol (B129727) | chemicalbook.com |

Metabolic Transformations and Biotransformation Studies

Microbial Metabolism of Theaflavin (B1682790) Gallate and Derivatives

The gut microbiota is essential for the metabolism of theaflavin gallates. nih.govplos.org Studies using both animal models and human fecal slurries have demonstrated that the biotransformation of these compounds is dependent on a functional microbiome. In germ-free mice, the primary metabolites of theaflavin gallates are absent, underscoring the critical role of gut bacteria in their degradation. nih.govplos.orgnih.gov

To investigate the metabolic fate of theaflavin gallates in the human colon, researchers utilize in vitro anaerobic fermentation models. acs.orgmdpi.com These models involve incubating purified theaflavin compounds, such as Theaflavin-3,3'-digallate (B1259011) (TFDG), with human fecal slurries collected from healthy volunteers. acs.orgplos.orgmdpi.com Samples are typically analyzed at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites. plos.orgmdpi.comresearchgate.net This methodology allows for a detailed profiling of the biotransformation pathways and the kinetics of theaflavin gallate degradation by the human gut microbiota. acs.orgplos.orgmdpi.com

The microbial metabolism of theaflavin gallates is a multi-step process, primarily initiated by degalloylation—the cleavage of galloyl groups from the theaflavin core. acs.orgplos.org This initial step is a critical gateway to further breakdown.

The primary transformation of Theaflavin-3,3'-digallate (TFDG) by gut microbiota involves the sequential removal of its gallate moieties. acs.orgnih.gov This process yields degalloylation products, including theaflavin-3-gallate (B192532) (TF3G), theaflavin-3'-gallate (TF3'G), and the non-gallated theaflavin (TF). acs.orgnih.govplos.orgnih.gov The cleavage of these ester bonds also releases gallic acid. plos.orgmdpi.com Gallic acid can be further metabolized by microbial enzymes through decarboxylation to form pyrogallol. plos.orgmdpi.com

Following degalloylation, the core theaflavin structure can be further broken down into a variety of smaller phenolic and aromatic compounds. acs.orgnih.govresearchgate.net Additionally, a unique metabolite identified from TFDG fermentation is theanaphthoquinone. acs.orgnih.gov

Below is a table summarizing the key microbial-derived metabolites of Theaflavin-3,3'-digallate.

| Parent Compound | Metabolic Process | Resulting Metabolites | References |

| Theaflavin-3,3'-digallate (TFDG) | Degalloylation | Theaflavin-3-gallate (TF3G), Theaflavin-3'-gallate (TF3'G), Theaflavin (TF) | acs.org, plos.org, nih.gov, nih.gov |

| Gallic acid | plos.org, nih.gov, mdpi.com | ||

| Further Metabolism | Pyrogallol (from gallic acid) | acs.org, plos.org, researchgate.net, mdpi.com | |

| Theanaphthoquinone | acs.org, nih.gov | ||

| Ring Fission | 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, 3-(3′,4′-dihydroxyphenyl)propionic acid, Phenylacetic acid, Benzoic acid and hydroxylated derivatives | acs.org, nih.gov |

Specific bacterial strains residing in the gut have been identified as key players in the metabolism of theaflavin gallates. plos.orgresearchgate.net Studies have demonstrated that pure cultures of certain bacteria can replicate the transformations observed in complex fecal fermentation models. plos.orgnih.gov

Lactobacillus plantarum and Bacillus subtilis are two such bacteria that have shown the capacity to metabolize TFDG. plos.orgnih.govresearchgate.net L. plantarum is known to possess galloyl-esterase and decarboxylase activities, which enable the hydrolysis of galloylated polyphenols to release gallic acid and its subsequent conversion to pyrogallol. plos.orgnih.gov Similarly, B. subtilis contains a wide array of esterases capable of hydrolyzing various esters, including the gallate esters of theaflavins. plos.orgnih.gov Research has shown for the first time that both L. plantarum and B. subtilis can metabolize theaflavin di-gallate and mono-gallates into theaflavin, gallic acid, and pyrogallol. plos.orgnih.gov

The table below details the metabolic capabilities of these specific bacterial strains.

| Bacterial Strain | Metabolic Action on Theaflavin Gallates | Key Metabolites Formed | References |

| Lactobacillus plantarum | Hydrolyzes gallate esters (degalloylation) | Theaflavin, Theaflavin monogallates, Gallic acid, Pyrogallol | plos.org, researchgate.net, nih.gov |

| Bacillus subtilis | Hydrolyzes gallate esters (degalloylation) | Theaflavin, Theaflavin monogallates, Gallic acid, Pyrogallol | plos.org, researchgate.net, nih.gov |

Identification of Microbial-Derived Metabolites (e.g., degalloylation products, gallic acid, pyrogallol)

Comparative Metabolic Fate of Gallated vs. Non-Gallated Theaflavins

The presence or absence of a galloyl moiety significantly influences the metabolic fate of theaflavins. nih.govnih.gov Studies comparing the stability and degradation of different theaflavin forms reveal that gallated theaflavins are more susceptible to microbial metabolism than their non-gallated counterparts. nih.govtandfonline.com

In in vitro studies, non-gallated theaflavin is more resistant to degradation by colonic bacteria. nih.gov For instance, one study reported a 67% recovery of the theaflavin skeleton after a 24-hour incubation with fecal microbiota. researchgate.net In contrast, gallated theaflavins like TFDG are degraded more readily, with the primary metabolic action being the removal of the galloyl groups. nih.govtandfonline.com The ester bond linking the galloyl group to the theaflavin core appears to be a major target for metabolic enzymes. nih.gov

A comparative study of TFDG and epigallocatechin gallate (EGCG) during in vitro fecal fermentation showed that TFDG was degraded more slowly than EGCG. acs.orgresearchgate.net After 12 hours, 99.5% of EGCG was degraded, compared to 68% of TFDG. acs.org This suggests the more complex benzotropolone structure of theaflavins may make them less accessible to bacterial enzymes compared to the simpler catechin (B1668976) structure. acs.org However, compared to non-gallated theaflavin, the gallated versions are less stable. nih.govtandfonline.com

Impact of Microbial Metabolism on this compound Bioactivity in Model Systems

The biotransformation of theaflavin gallates by the gut microbiota is not merely a degradation process but a crucial step that can modulate their biological activity. researchgate.netresearchgate.net The resulting lower molecular weight metabolites, such as gallic acid, pyrogallol, and various phenolic acids, are generally better absorbed by the host than the parent compounds. plos.org

Research suggests that the bioactivity of theaflavins cannot be fully understood without considering the contribution of their microbial metabolites. mdpi.com For example, the antioxidant capacity of a theaflavin sample was observed to increase after fermentation with human gut microbiota. researchgate.net This enhancement is attributed to the formation of metabolites that may possess equal or greater antioxidant potential. The catabolites originating from the breakdown of theaflavin gallates and the released gallic acid have been reported to be bioactive in various in vitro and ex vivo models. researchgate.net These findings highlight that the health effects associated with black tea consumption may be significantly mediated by the bioactive compounds produced by the gut microbiota from the parent theaflavins. researchgate.net

Molecular and Cellular Mechanisms of Action

Antioxidant Mechanisms at the Molecular and Cellular Levels

The antioxidant capabilities of theaflavin (B1682790) gallate are multifaceted, involving direct interaction with reactive oxygen species (ROS), chelation of metal ions, and modulation of the body's own antioxidant defense systems.

Theaflavin gallate demonstrates significant prowess in directly neutralizing harmful free radicals. Its structure, which includes multiple hydroxyl groups, allows it to donate electrons and stabilize these reactive species. taylorandfrancis.comtaylorandfrancis.com

Research has consistently shown the potent scavenging activity of theaflavin derivatives against various radicals:

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation): Studies indicate that theaflavin gallates are effective scavengers of the ABTS•+ radical. nih.govacademicjournals.org The degree of this activity often increases with the number of gallate groups attached to the theaflavin core. pjoes.com

DPPH• (2,2-diphenyl-1-picrylhydrazyl radical): this compound has been shown to effectively scavenge the DPPH• radical in a dose-dependent manner. nih.govacademicjournals.orgnih.gov

Hydroxyl Radicals (•OH): this compound is a potent scavenger of the highly reactive hydroxyl radical, a major contributor to cellular damage. taylorandfrancis.comtaylorandfrancis.comnih.gov The presence of the gallate moiety is considered crucial for this activity. nih.gov

Table 1: Radical Scavenging Activity of Theaflavin Derivatives This table is for illustrative purposes and synthesizes data from multiple sources. Specific IC50 values can vary based on experimental conditions.

| Radical | Relative Scavenging Capacity of this compound | Key Structural Feature |

|---|---|---|

| ABTS•+ | High | Gallate Moiety |

| DPPH• | High | Gallate Moiety |

| Hydroxyl Radical (•OH) | Very High | Gallate Moiety |

| Superoxide (B77818) Radical (O2•−) | Moderate | Benzotropolone Ring |

Transition metals like iron and copper can catalyze the formation of free radicals. This compound can chelate these metal ions, forming stable complexes that prevent them from participating in oxidative reactions. taylorandfrancis.commdpi.cominternationalscholarsjournals.com

Iron Chelation: The gallate moiety of this compound is primarily responsible for its ability to chelate iron ions. mdpi.commdpi.com This interaction is crucial in preventing iron-mediated oxidative damage. researchgate.net

Copper Chelation: While the gallate group plays a role, the hydroxyl groups on the basic theaflavin structure are also involved in chelating copper ions. mdpi.com Theaflavins have been shown to inhibit copper-induced lipoprotein oxidation. mdpi.cominternationalscholarsjournals.com

Beyond direct scavenging, this compound can bolster the cell's own antioxidant defenses. It achieves this by activating the Nrf2/Keap1 pathway, a master regulator of antioxidant gene expression. nih.gov

Nrf2/Keap1 Pathway: Under normal conditions, Keap1 binds to Nrf2 and targets it for degradation. nih.gov In the presence of oxidative stress or certain phytochemicals like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov

HO-1 and SOD2: Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. nih.govmdpi.com This leads to increased production of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2). nih.govmdpi.comresearchgate.net Studies have shown that theaflavins can activate the Nrf2/HO-1 signaling pathway to mitigate oxidative stress. nih.govresearchgate.net

The accumulation of oxidative damage to DNA is a key factor in the development of various chronic diseases. This compound has been shown to protect DNA from such damage. nih.govinternationalscholarsjournals.comresearchgate.net This protective effect is a direct consequence of its ability to scavenge free radicals, particularly hydroxyl radicals, which are known to cause DNA strand breaks. nih.govresearchgate.net By neutralizing these radicals, this compound helps to maintain the integrity of the genome. nih.gov

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/Keap1 Pathway, HO-1, SOD2)

Anti-inflammatory Mechanisms in Cellular Models

Chronic inflammation is a hallmark of many diseases. This compound has demonstrated significant anti-inflammatory properties in various cellular models.

This compound can suppress the production of key molecules that drive the inflammatory process. researchgate.netresearchgate.net It achieves this by modulating signaling pathways that control the expression of pro-inflammatory genes.

Cytokine Suppression: this compound has been shown to reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various cell types. researchgate.netersnet.orgnih.gov

Enzyme and Chemokine Inhibition: It also inhibits the expression of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which produce inflammatory mediators. researchgate.netscispace.com Furthermore, it can decrease the production of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine that recruits inflammatory cells to sites of inflammation. researchgate.netnih.gov

Table 2: Modulation of Inflammatory Markers by this compound This table summarizes findings from various cellular studies and is for illustrative purposes.

| Inflammatory Marker | Effect of this compound | Associated Signaling Pathway |

|---|---|---|

| TNF-α | Downregulation | NF-κB, MAPK |

| IL-1β | Downregulation | NF-κB, NLRP3 Inflammasome |

| IL-6 | Downregulation | NF-κB, MAPK |

| COX-2 | Downregulation | NF-κB, MAPK |

| iNOS | Downregulation | NF-κB |

| MCP-1 | Downregulation | NF-κB |

Inhibition of Key Signaling Pathways

This compound has been shown to exert its effects by inhibiting several key signaling pathways that are crucial for cell proliferation and survival. These include the Nuclear Factor-kappaB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Toll-like receptor 4 (TLR4)/MAPK/p38, Signal Transducer and Activator of Transcription 1 (STAT1), and IκB kinase (IKK) pathways.

Theaflavins can inhibit the activation of IKK, which is a critical step in the activation of the NF-κB pathway. nih.govmdpi.com This inhibition prevents the subsequent phosphorylation and degradation of IκBα, ultimately blocking the nuclear translocation of NF-κB. nih.gov Studies have demonstrated that theaflavins, including theaflavin-3,3'-digallate (B1259011), can inhibit NF-κB nuclear translocation and IKK activity. nih.gov Specifically, theaflavin-3'-gallate has been observed to lower the phosphorylation levels of IKKβ and IκBα, which reduces the nuclear translocation of NF-κB. medchemexpress.com

The MAPK signaling pathway is another primary target. Theaflavins have been found to inhibit the phosphorylation of key components of the MAPK pathway, such as p38, ERK, and JNK. nih.gov The inhibition of all three of these MAPKs has been shown to be necessary to abolish theaflavin-induced apoptosis, indicating that the activation of even one of these pathways by theaflavins is sufficient to trigger cell death. nih.gov Furthermore, theaflavin-3'-gallate has been specifically shown to regulate the TLR4/MAPK/p38 signaling pathway, leading to a reduction in inflammatory cytokines. mnba-journal.comresearchgate.net This suggests a mechanism where this compound can modulate inflammatory responses through its interaction with this pathway. mnba-journal.comresearchgate.netacs.org

Research has also pointed to the ability of theaflavins to target specific cell-signaling pathways that lead to the activation of AP-1 and/or NF-κB, which are responsible for regulating cellular proliferation and apoptosis. ajol.info

| Pathway | Effect of this compound | Observed in |

| NF-κB | Inhibition of IKK activation, IκBα phosphorylation, and NF-κB nuclear translocation. nih.govmdpi.commedchemexpress.com | Macrophages, Lung Adenocarcinoma Cells, Epidermal Cells. nih.gov |

| MAPK | Inhibition of p38, ERK, and JNK phosphorylation. nih.gov | Lung Adenocarcinoma Cells. nih.gov |

| TLR4/MAPK/p38 | Regulation of the pathway, leading to reduced inflammatory cytokine expression. mnba-journal.comresearchgate.net | In vivo models of influenza virus infection. researchgate.net |

| IKK | Inhibition of kinase activity. nih.govajol.info | Macrophages. ajol.info |

Modulation of Cellular Signaling Pathways in Model Systems

This compound's influence extends to the direct modulation of cellular processes like cell cycle progression and apoptosis, as observed in various model systems.

Cell Cycle Regulation and Arrest Mechanisms (e.g., G0/G1 Phase)

Theaflavins have been demonstrated to induce cell cycle arrest, primarily at the G0/G1 phase, in several cancer cell lines. mdpi.comnih.govmdpi.com This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, and the downregulation of cyclins and CDKs that are essential for cell cycle progression. mdpi.comnih.gov

For instance, in human leukemic cells, theaflavins caused G0/G1 phase arrest by enhancing the expression of p21, p19, and p27, while inhibiting CDKs. mdpi.com In ovarian cancer cells, theaflavin-3,3'-digallate was found to induce G0/G1 arrest by increasing p27 levels and subsequently downregulating CDK4 and Cyclin D1. nih.gov Similarly, theaflavin-3-gallate (B192532) (TF2a) and theaflavin-3'-gallate (TF2b) induced G1 phase arrest in cisplatin-resistant ovarian cancer cells by downregulating CDK2 and CDK4 (for TF2a) and CDK2 and cyclin E1 (for TF2b). spandidos-publications.com

| Cell Line | Phase of Arrest | Key Molecular Changes |

| Human Leukemic U937 and K562 Cells | G0/G1 | ↑ p21, p19, p27; ↓ CDKs. mdpi.com |

| OVCAR-3 Ovarian Carcinoma Cells | G0/G1 | ↑ p27; ↓ CDK4, Cyclin D1, p-Rb, Rb. nih.gov |

| A2780/CP70 Ovarian Cancer Cells | G1 | TF2a: ↓ CDK2, CDK4; ↑ p21. TF2b: ↓ CDK2, Cyclin E1; ↑ p21. spandidos-publications.com |

| SPC-A-1 Lung Adenocarcinoma Cells | G0/G1 | Significant cell cycle arrest. nih.gov |

Apoptosis Induction Pathways

This compound induces apoptosis through multiple interconnected pathways, primarily involving the mitochondria and a cascade of specific enzymes.

A key mechanism in theaflavin-induced apoptosis is the disruption of the mitochondrial membrane potential (MMP). mdpi.comnih.govnih.gov This loss of MMP leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govinnovareacademics.inmdpi.com The release of cytochrome c is a critical event that initiates the downstream activation of the caspase cascade. nih.govnih.govmdpi.com Studies have shown that theaflavins can increase the translocation of the pro-apoptotic protein Bax to the mitochondria, which facilitates the loss of MMP and the subsequent release of cytochrome c. mdpi.cominnovareacademics.in

Once cytochrome c is released into the cytosol, it binds with Apaf-1 to form the apoptosome, which then activates the initiator caspase-9. mdpi.comiiarjournals.org Activated caspase-9, in turn, cleaves and activates the executioner caspases, such as caspase-3 and caspase-7. mdpi.commdpi.comnih.gov Theaflavins have been shown to increase the activity of caspases-3, -7, -8, and -9 in various cancer cell lines. mdpi.comnih.govnih.gov

Activation of caspase-8 suggests the involvement of the extrinsic or death receptor pathway as well. mdpi.comnih.govnih.gov Theaflavins can upregulate the expression of death receptors like Fas, leading to the recruitment of FADD and the activation of caspase-8. nih.govnih.gov Activated caspase-8 can then directly activate caspase-3 or cleave Bid into t-Bid, which translocates to the mitochondria to further amplify the apoptotic signal. oup.com

The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in determining cell fate. This compound shifts this balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govmdpi.cominnovareacademics.inmdpi.com This altered ratio of Bax to Bcl-2 promotes the permeabilization of the mitochondrial outer membrane. innovareacademics.in

The activation of executioner caspases, particularly caspase-3, leads to the cleavage of several cellular substrates, including poly(ADP-ribose) polymerase (PARP). mdpi.comnih.govnih.govinnovareacademics.in The cleavage of PARP is a hallmark of apoptosis. innovareacademics.in Theaflavin treatment has been consistently shown to increase the levels of cleaved PARP in various cancer cell models. nih.govmdpi.cominnovareacademics.in

| Apoptotic Event | Key Molecules/Changes | Cell Lines/Models |

| Mitochondrial Pathway Activation | ↓ Mitochondrial Membrane Potential; ↑ Cytochrome C release. mdpi.comnih.govnih.govinnovareacademics.inmdpi.com | A375, PC-3, HeLa, AGS, HCT116 cells. mdpi.comnih.govinnovareacademics.in |

| Caspase Cascade Activation | ↑ Cleaved Caspase-3, -7, -8, -9. mdpi.commdpi.comnih.govnih.govresearchgate.net | OVCAR-3, A2780/CP70, HeLa, PC-3, U937, K562, AGS, HCT116 cells. mdpi.comnih.govinnovareacademics.inmdpi.comnih.gov |

| Regulation of Apoptotic Proteins | ↑ Bax; ↓ Bcl-2, Bcl-xL; ↑ Cleaved PARP. nih.govmdpi.cominnovareacademics.inmdpi.comfrontiersin.org | PC-3, HeLa, U937, K562, AGS, OVCAR-3, A549 cells. nih.govmdpi.cominnovareacademics.inmdpi.comfrontiersin.org |

Involvement of p53 Pathway

Theaflavin gallates have been shown to engage the p53 tumor suppressor pathway to exert their anticancer effects. In cisplatin-resistant ovarian cancer cells, theaflavin-3-gallate (TF2a) and theaflavin-3'-gallate (TF2b) induced apoptosis and G1 cell cycle arrest through p53-dependent mechanisms. researchgate.netnih.govspandidos-publications.com Upregulation of p53 protein expression was observed following treatment with these compounds. spandidos-publications.com Silencing the p53 gene attenuated the inhibitory effects of TF2a and TF2b on these cancer cells, confirming the crucial role of p53 in mediating their apoptotic and cell cycle arrest activities. spandidos-publications.com

The activation of p53 by theaflavins can occur in response to DNA damage. spandidos-publications.com Studies have demonstrated that theaflavin treatment can lead to an increase in the expression of the tumor suppressor p53. nih.govmdpi.com In melanoma cells, theaflavin treatment resulted in the upregulation of apoptosis-related p53 signaling molecules, including phosphorylated p53. tandfonline.com This suggests that theaflavins can trigger a DNA damage response that signals through p53.

Furthermore, theaflavins have been found to induce apoptosis in various cancer cell lines, including breast and prostate cancer, through mechanisms that involve p53. spandidos-publications.com For instance, in HeLa cells, theaflavin-1 (TF1) treatment increased the levels of p53, which in turn modulated the expression of other proteins involved in apoptosis. mdpi.com

Growth Factor Receptor Signaling Inhibition (e.g., PDGFRβ Pathway)

Theaflavin gallates have demonstrated the ability to inhibit signaling pathways driven by growth factor receptors, a key mechanism in controlling cell proliferation and migration. Specifically, theaflavin-3,3′-digallate (TF3) has been shown to suppress the neointima formation of vascular smooth muscle cells (VSMCs) by targeting the Platelet-Derived Growth Factor Receptor β (PDGFRβ) pathway. researchgate.netfrontiersin.orgnih.govresearchgate.net

In experimental models, TF3 was found to reduce the phosphorylation of PDGFRβ, which subsequently led to the repression of its downstream signaling pathways. researchgate.netfrontiersin.orgnih.gov This inhibitory action on PDGFRβ activation is crucial, as PDGF-BB, a ligand for PDGFRβ, is a known contributor to the formation of neointima after vascular injury. frontiersin.org By suppressing the activation of PDGFRβ and its downstream signaling, TF3 helps to maintain the contractile phenotype of VSMCs and reduces pathological thickening of blood vessels. frontiersin.orgnih.gov

The inhibitory effect of TF3 on the PDGFRβ pathway has been observed both in vivo and in vitro. frontiersin.orgresearchgate.net Studies have confirmed that TF3 treatment leads to a reduction in the activation of downstream effectors of PDGFRβ, such as Akt and ERK1/2, during carotid artery ligation-induced neointimal hyperplasia. frontiersin.org These findings highlight the potential of theaflavin gallates to interfere with the signaling cascades that promote abnormal cell growth and migration in vascular diseases. frontiersin.orgnih.gov

PI3K/Akt/mTOR Pathway Modulation

Theaflavin gallates have been identified as modulators of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. nih.govspandidos-publications.com Treatment with theaflavins has been associated with a reduction in the levels of key components of this pathway, including PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). nih.govmdpi.com

In various cancer cell lines, the inhibitory effects of theaflavins on the PI3K/Akt/mTOR pathway have been observed. For instance, in prostate cancer cells, a significant inhibition of PI3K and Akt was seen after treatment with theaflavin-1 (TF1). nih.gov Similarly, in cisplatin-resistant ovarian cancer cells, theaflavin-3-gallate (TF2a) and theaflavin-3'-gallate (TF2b) were found to induce inhibition through the Akt pathway. researchgate.netnih.govnih.gov

Theaflavin-3,3'-digallate (TF3) has been shown to inactivate the Akt/mTOR/p70S6K/4E-BP1 pathway in human ovarian carcinoma cells. spandidos-publications.com This inactivation contributes to the downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis. spandidos-publications.com Furthermore, theaflavins have been found to suppress the PI3K/Akt pathway in HeLa cells, leading to decreased levels of the p85 regulatory subunit of PI3K and lower levels of phosphorylated Akt. mdpi.com In melanoma cells, theaflavin treatment resulted in the downregulation of proliferation-related PI3K/AKT signaling molecules. tandfonline.com

JNK Pathway Inhibition

Theaflavin gallates have been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, including apoptosis. spandidos-publications.com Research indicates that theaflavins can inhibit the JNK pathway as part of their anti-cancer mechanisms.

In a study on cisplatin-resistant ovarian cancer cells, theaflavin-3-gallate (TF2a) was found to suppress the phosphorylation of JNK2, while theaflavin-3'-gallate (TF2b) did not have a significant effect on JNK2 phosphorylation. spandidos-publications.com This suggests a degree of specificity in how different theaflavin gallates interact with the JNK pathway. The inhibition of a JNK-dependent pathway has been previously linked to the anti-tumor activity of theaflavins, where they were found to inhibit tumor promoter-induced activator protein 1 (AP-1) activation and cell transformation. spandidos-publications.com

Furthermore, in bone marrow-derived macrophages, theaflavins were observed to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of JNK. nih.gov The inhibitory effect of theaflavin on the expression of the pro-inflammatory mediator MCP-1 was shown to be dependent on the JNK inhibitor, SP600125, further supporting the role of JNK pathway inhibition in the anti-inflammatory actions of theaflavins. nih.gov

DNA Damage Response Pathway (e.g., ATM/Chk/p53)

Theaflavin gallates have been demonstrated to induce a DNA damage response, activating key signaling pathways such as the Ataxia-Telangiectasia Mutated (ATM)/Checkpoint Kinase (Chk)/p53 pathway. researchgate.netnih.gov This response is a critical mechanism in their anti-cancer activity, particularly in resistant cancer cells.

In cisplatin-resistant ovarian cancer cells, theaflavin-3-gallate (TF2a) and theaflavin-3'-gallate (TF2b) were found to induce DNA damage. researchgate.netnih.govspandidos-publications.com This was evidenced by the increased levels of phosphorylated histone H2A.X (Ser139), a marker of DNA double-strand breaks. nih.gov Following DNA damage, these theaflavin gallates activated the ATM-Chk1 and ATM-Chk2 pathways. nih.gov This was shown by the significant upregulation of phosphorylated ATM (Ser1981), phosphorylated Chk1 (Ser345), and phosphorylated Chk2 (Thr68). nih.gov

The activation of the ATM/Chk pathway subsequently leads to the phosphorylation and activation of p53. nih.gov Both TF2a and TF2b significantly increased the protein levels of phosphorylated p53 (Ser15). nih.gov The p53 protein plays a central role in the cellular response to DNA damage, often leading to cell cycle arrest or apoptosis. nih.gov The activation of the ATM/Chk/p53 pathway by theaflavin gallates has been shown to induce both apoptosis and G1 phase cell cycle arrest in these cancer cells. spandidos-publications.com This pathway is a crucial component of the tumor-suppressive effects of theaflavin gallates. embopress.org

Interactions with Biomolecules and Macromolecules

Theaflavin gallates exhibit a range of interactions with various biomolecules and macromolecules, leading to the modulation of their biological functions. These interactions are central to the diverse physiological effects attributed to these compounds.

Enzyme Inhibition Profiles

Theaflavin gallates have been shown to inhibit a variety of enzymes, which contributes to their potential health benefits.

α-amylase: Theaflavin gallates are potent inhibitors of α-amylase, an enzyme involved in the digestion of carbohydrates. researchgate.netnih.gov The inhibitory activity of theaflavins against α-amylase is stronger than that of catechins, and the potency increases with the number of galloyl moieties. tandfonline.com For instance, theaflavin-3'-gallate has been identified as a mixed-type inhibitor of human pancreatic α-amylase (HPA). nih.gov The interaction between theaflavins and α-amylase is thought to involve hydrophobic interactions. researchgate.net The galloyl moiety in theaflavins plays a crucial role in their binding to and inhibition of α-amylase. nih.govuq.edu.au

Proteasome: Theaflavins have been found to inhibit the activity of the proteasome, a key cellular machinery for protein degradation. nih.gov Black tea extracts rich in theaflavins have been shown to inhibit the chymotrypsin-like activity of the proteasome in human multiple myeloma cells in a dose-dependent manner. nih.gov Isolated theaflavin has also been demonstrated to bind to and inhibit the purified 20S proteasome, leading to the suppression of tumor cell proliferation. nih.gov The galloyl moiety appears to be important for this inhibitory activity. aacrjournals.org

Acetylcholinesterase: Theaflavin gallates have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. researchgate.netnih.gov Among various tea phytochemicals, theaflavin-digallate (TFDG) and theaflavin-monogallate (TFMG) have shown promising dose-dependent, mixed-type inhibition of AChE. researchgate.net Molecular docking studies suggest that TFDG can hamper the catalytic action of the enzyme. researchgate.net This inhibitory action on AChE suggests a potential role for theaflavin gallates in cholinergic neurodegenerative disorders. researchgate.netteascience.in

5α-reductase: Theaflavins have been identified as inhibitors of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). nih.govoup.comgoogle.com Theaflavin-3,3'-digallate (TF3) has been found to be a particularly effective inhibitor of 5α-reductase activity. oup.com The inhibitory effect of theaflavins on this enzyme is dose-dependent and appears to be more potent in compounds containing a galloyl group. oup.com The mechanism of inhibition by some theaflavins has been characterized as non-competitive for testosterone and competitive for NADPH. oup.com

Binding Affinity to Specific Proteins and DNA

Theaflavin gallates have demonstrated a notable ability to interact with and bind to various biological molecules, including proteins and DNA. This binding affinity is believed to be a key factor in their biological effects.

Research has shown that theaflavin-3,3'-digallate (TFDG) exhibits a high affinity for DNA. taylorandfrancis.com In fact, it has been reported to have the highest affinity for quadruplex DNA among naturally occurring molecules studied, a finding that could have implications for its potential role in cellular processes. rsc.org Studies using techniques like mass spectrometry and circular dichroism spectroscopy have confirmed the interaction of theaflavins with model cell nuclear structures, including histone proteins and both double-stranded and quadruplex DNA. rsc.org This suggests a degree of molecular promiscuity, allowing it to interact with multiple nuclear components. rsc.org

Molecular docking studies have further elucidated the binding capabilities of theaflavin gallates. For instance, theaflavin-3'-O-gallate (TFMG) has been shown in silico to bind to numerous viral and host proteins with significant binding energies. researchgate.net These computational analyses suggest that theaflavin gallates can fit into the active sites of various proteins, potentially modulating their function. researchgate.netnih.gov In the context of HIV-1, theaflavin derivatives have been found to bind to the gp41 protein, a crucial component for viral entry into host cells. capes.gov.brresearchgate.net This interaction is thought to block the conformational changes necessary for membrane fusion. capes.gov.brresearchgate.net Specifically, theaflavin-3,3'-digallate is proposed to bind to a conserved hydrophobic pocket on the gp41 trimeric coiled-coil. capes.gov.br

Furthermore, theaflavin 3'-gallate (TF2B) has been identified as an activator of G protein-coupled receptor 55 (GPR55), with studies confirming its binding to this receptor. nih.gov This interaction initiates downstream signaling pathways within the cell. nih.gov

Membrane Interactions and Permeability in Cellular Models

The interaction of this compound with cellular membranes is another critical aspect of its mechanism of action. These interactions can influence membrane fluidity and permeability, thereby affecting cellular function.

Molecular dynamics simulations have been employed to study the interactions between theaflavin derivatives and lipid bilayers, which serve as models for cell membranes. nih.gov These simulations reveal that theaflavins have an affinity for the lipid bilayer surface, primarily through hydrogen bonding. nih.gov The specific molecular structure of the theaflavin derivative influences how it binds to the bilayer surface and its capacity to form hydrogen bonds with the lipid headgroups. nih.gov Galloylated theaflavins, in particular, show a strong affinity for the lipid bilayer and can insert themselves into the cell membrane. researchgate.net

In cellular models like Caco-2 cells, which are used to simulate the intestinal barrier, theaflavins have been shown to affect permeability. Studies have indicated that theaflavins can decrease the transport of certain substances across the Caco-2 cell monolayer. mdpi.com This effect is thought to be mediated by the regulation of genes related to cell permeability, leading to an enhancement of the cell barrier function. mdpi.com For example, theaflavins have been found to increase the expression of tight junction-related proteins, which strengthens the connections between cells. mdpi.com The interaction of theaflavins with the cell membrane is believed to be a key mechanism behind their ability to destroy cell permeability in bacteria. nih.gov

Antimicrobial Mechanisms in In Vitro Systems

This compound has demonstrated significant antimicrobial activity against a range of pathogens in laboratory studies. The mechanisms underlying this activity involve direct interactions with microbial cells and interference with viral life cycles.

Antibacterial Activity Against Specific Strains (e.g., Staphylococcus aureus, Salmonella paratyphi B)

Theaflavins have shown antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have demonstrated their activity against Staphylococcus aureus and Salmonella paratyphi B. ua.ptresearchgate.netdntb.gov.uaresearchgate.netmdpi.comx-mol.net The effectiveness of theaflavins can be influenced by environmental factors such as pH and the presence of certain substances. ua.ptresearchgate.netmdpi.comx-mol.net For instance, higher salt concentrations can enhance their antimicrobial action against these bacteria. ua.pt

The antibacterial mechanism of theaflavins is multifaceted. It is believed to involve binding to the bacterial cell surface, which can interfere with various cellular processes. nih.gov This binding can disrupt cell permeability by affecting the cell wall and membrane. nih.gov Furthermore, theaflavins can interfere with essential functions such as the electron transport system, enzyme activity, nutrient uptake, and the synthesis of proteins and nucleic acids. nih.gov In the case of Staphylococcus aureus, theaflavin-3,3'-digallate has been shown to have a strong inhibitory effect on the hemolytic activity of α-hemolysin (Hla), a key virulence factor. plos.org Surface plasmon resonance assays have confirmed the binding of this theaflavin derivative to Hla. plos.org

Antibacterial Activity of Theaflavins

| Bacterial Strain | Observed Effect | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth, enhanced by higher salt concentrations. ua.pt Inhibition of α-hemolysin activity. plos.org | ua.ptplos.org |

| Salmonella paratyphi B | Inhibition of growth, enhanced by higher salt concentrations. ua.pt | ua.pt |

Antiviral Activity Against Pathogenic Viruses (e.g., Influenza, Rotavirus, HIV-1)

Theaflavin gallates have exhibited potent antiviral properties against a variety of pathogenic viruses in in vitro studies. teaboard.gov.innih.govplos.org

Influenza Virus: Theaflavin derivatives, including theaflavin-3'-gallate, have been shown to effectively inhibit the replication of several influenza virus strains, such as H1N1, H3N2, and H5N1. researchgate.netnih.gov The antiviral mechanism is thought to involve the inhibition of viral entry and replication. researchgate.netnih.gov Theaflavins can bind to the hemagglutinin (HA) protein on the surface of the influenza virus, which is essential for attachment to host cells. brieflands.com Additionally, they have been reported to inhibit the neuraminidase (NA) activity of the virus. teaboard.gov.in

Rotavirus: Theaflavin gallates have demonstrated the ability to inactivate rotavirus in vitro. teaboard.gov.innih.gov The primary mechanism appears to be the direct interaction with the virus particles, which interferes with their ability to adsorb to host cells. nih.gov Studies have shown that the antiviral effect is most pronounced when theaflavins are added directly to the virus before it infects cells. nih.gov

HIV-1: Theaflavin derivatives have shown potent anti-HIV-1 activity by targeting the viral entry process. capes.gov.brresearchgate.net They inhibit the membrane fusion mediated by the HIV-1 envelope glycoprotein, gp41. capes.gov.brresearchgate.net This is achieved by blocking the formation of the six-helix bundle, a critical conformational change in gp41 required for the fusion of the viral and cellular membranes. capes.gov.brresearchgate.net The galloyl moiety in theaflavin derivatives appears to be important for this inhibitory activity. capes.gov.br

Antiviral Activity of this compound

| Virus | Mechanism of Action | Reference |

|---|---|---|

| Influenza Virus | Inhibits replication of H1N1, H3N2, and H5N1 strains. researchgate.netnih.gov Binds to hemagglutinin (HA). brieflands.com Inhibits neuraminidase (NA) activity. teaboard.gov.in | teaboard.gov.inresearchgate.netnih.govbrieflands.com |

| Rotavirus | Inactivates the virus, likely by interfering with adsorption to host cells. teaboard.gov.innih.govnih.gov | teaboard.gov.innih.govnih.gov |

| HIV-1 | Inhibits viral entry by targeting the gp41 protein and blocking membrane fusion. capes.gov.brresearchgate.net | capes.gov.brresearchgate.net |

An in-depth examination of the structure-activity relationships (SAR) of theaflavin gallates reveals critical insights into their biological functions. The presence and positioning of galloyl groups, along with other structural features, significantly influence their efficacy as antioxidants and modulators of cellular pathways.

Key Research Findings on Theaflavin Gallate

Antioxidant Properties

Theaflavin gallate exhibits significant antioxidant activity, attributed to its ability to scavenge free radicals and chelate metal ions. taylorandfrancis.cominternationalscholarsjournals.com The presence of the galloyl moiety is thought to enhance this antioxidant capacity. internationalscholarsjournals.com Studies have shown that the antioxidant effectiveness of theaflavins is increased with gallate esterification. internationalscholarsjournals.com

Mono- vs. Di-gallated Theaflavins and Their Potency

Anti-inflammatory and Antimicrobial Activities

Research suggests that this compound possesses anti-inflammatory properties. mnba-journal.com For instance, theaflavin-3'-gallate has been shown to have anti-inflammatory effects during influenza virus infection. mnba-journal.com Additionally, theaflavins have demonstrated the ability to inhibit the growth of certain bacteria and viruses. ontosight.ai

Role in Cellular Processes

Theaflavin gallates have been investigated for their effects on various cellular pathways. Studies have indicated that theaflavins containing galloyl groups exhibit cytotoxicity against certain cancer cell lines. mdpi.comresearchgate.net For example, theaflavin-3-gallate (B192532) has been shown to induce oxidative stress in carcinoma cells. glpbio.com It has also been found to have a protective effect against UVB-induced damage in skin cells. medchemexpress.com

Precursor Catechins and Their Role in this compound Synthesis

The building blocks for this compound are a class of flavonoids called catechins, which are abundant in fresh tea leaves. nih.gov The specific types and ratios of these catechins are critical determinants in the formation of various theaflavins. mdpi.com

Theaflavin-3,3'-digallate (B1259011) (often referred to as TF3), a type of this compound, is formed through the condensation of epicatechin gallate (ECG) and epigallocatechin gallate (EGCG). nih.govacs.org This reaction involves the fusion of the catechol-type B-ring of ECG and the pyrogallol-type B-ring of EGCG. acs.org Similarly, theaflavin-3'-gallate is formed from the coupling of epigallocatechin (EGC) and ECG, while theaflavin-3-gallate arises from the interaction between epicatechin (EC) and EGCG. mdpi.comnih.gov Studies have shown that a higher ratio of EGCG to EGC can lead to increased production of theaflavin-3'-gallate and theaflavin-3,3'-digallate. mdpi.comcornell.edu

The interaction between these gallated catechins is not limited to direct coupling. The galloyl groups themselves appear to enhance the binding properties of catechins to membranes, a factor that could influence their proximity and reactivity during the fermentation process. tandfonline.com

| Theaflavin Derivative | Precursor Catechin (B1668976) 1 | Precursor Catechin 2 |

|---|---|---|

| Theaflavin (TF1) | Epicatechin (EC) | Epigallocatechin (EGC) |

| Theaflavin-3-gallate (TF2a) | Epicatechin (EC) | Epigallocatechin gallate (EGCG) |

| Theaflavin-3'-gallate (TF2b) | Epicatechin gallate (ECG) | Epigallocatechin (EGC) |

| Theaflavin-3,3'-digallate (TF3) | Epicatechin gallate (ECG) | Epigallocatechin gallate (EGCG) |

While gallated catechins are direct precursors, non-gallated catechins also play a crucial role. For instance, the formation of theaflavin-3-gallate requires the non-gallated catechin, epicatechin (EC), to react with the gallated epigallocatechin gallate (EGCG). nih.gov Similarly, theaflavin-3'-gallate synthesis involves the interaction of the non-gallated epigallocatechin (EGC) with the gallated epicatechin gallate (ECG). nih.gov

Epigallocatechin Gallate (EGCG) and Epicatechin Gallate (ECG) Interactions

Enzymatic Catalysis in this compound Biosynthesis

The transformation of catechins into this compound is not a spontaneous process but is catalyzed by specific enzymes present in the tea leaves. These enzymes are activated during the maceration or rolling stage of black tea production, which disrupts the leaf cell structure and brings the enzymes into contact with their catechin substrates.

The primary enzymes responsible for theaflavin formation are polyphenol oxidase (PPO) and peroxidase (POD). nih.govnih.gov Both enzymes catalyze the oxidation of catechins to form highly reactive intermediates called ortho-quinones. scielo.br These quinones then undergo a series of non-enzymatic reactions, including condensation and oxidative coupling, to form the characteristic benzotropolone skeleton of theaflavins. nih.govnih.gov

PPO utilizes molecular oxygen to oxidize catechins, while POD requires the presence of hydrogen peroxide for its catalytic activity. mdpi.com The activity of these enzymes is a key factor in determining the rate and extent of theaflavin formation during black tea processing. scielo.br

Polyphenol oxidase exists in tea leaves in two main forms: a soluble form (sPPO) and a membrane-bound form (mPPO). scielo.brscielo.br Research has shown that both sPPO and mPPO are capable of catalyzing the synthesis of theaflavins, including theaflavin-3'-gallate and theaflavin-3,3'-digallate. scielo.brresearchgate.net

While both forms show similar synthesis rates for these gallated theaflavins, mPPO has demonstrated greater stability against inhibition by high concentrations of ester catechins compared to sPPO. scielo.brresearchgate.net The optimal temperature and pH for the activity of sPPO and mPPO can also differ. scielo.brresearchgate.net For instance, mPPO has been found to be more stable in acidic conditions than sPPO. scielo.brresearchgate.net These differences in enzymatic properties can influence the final composition of theaflavins in black tea.

| Characteristic | Soluble PPO (sPPO) | Membrane-Bound PPO (mPPO) |

|---|---|---|

| Theaflavin Synthesis | Catalyzes synthesis of TF, TF-3-G, TF-3'-G, and TFDG. scielo.br | Catalyzes synthesis of TF, TF-3-G, TF-3'-G, and TFDG. scielo.br |

| Stability | Less stable to inhibition by high ester catechin concentrations. scielo.br | More stable to inhibition by high ester catechin concentrations. scielo.br |

| pH Stability | Less stable in acidic pH. scielo.br | More stable in acidic pH. scielo.br |

The source and purity of the enzymes used in in vitro synthesis of theaflavins can significantly impact the outcome. Different isozymes of PPO can exhibit varying substrate specificities and catalytic efficiencies. For example, some PPO isozymes may preferentially catalyze the formation of simple theaflavin, while others can synthesize a broader range of theaflavins, including gallated derivatives. cabidigitallibrary.org

The use of purified enzymes allows for a more controlled synthesis and can lead to higher yields of specific theaflavin monomers. researchgate.net Furthermore, the choice of enzyme source, whether from tea leaves or other plants like pears, can influence the reaction conditions and the resulting product profile. cornell.edumdpi.com The development of recombinant PPO and immobilized enzyme systems offers promising avenues for the efficient and targeted synthesis of specific theaflavin gallates for research and potential industrial applications. mdpi.com

Characterization of Soluble vs. Membrane-Bound PPO in this compound Synthesis

Proposed Mechanisms of Benzotropolone Skeleton Formation

The characteristic seven-membered benzotropolone ring of theaflavins is formed through the co-oxidation of two different types of catechins: one possessing an ortho-dihydroxyphenyl B-ring (like epicatechin and its gallate ester) and the other a vic-trihydroxyphenyl B-ring (like epigallocatechin and its gallate ester). nih.govnih.govfoodandnutritionresearch.net

The formation of theaflavins is an oxidative coupling reaction between two distinct catechin molecules. nih.gov The process is initiated by enzymes, such as PPO, which catalyze the oxidation of catechins into highly reactive ortho-quinones. mdpi.comresearchgate.net The mechanism involves the preferential oxidation of a catechol-type catechin (e.g., epicatechin [EC] or epicatechin-3-gallate (B1197462) [ECG]) to its corresponding quinone. mdpi.commdpi.com This newly formed, electron-deficient quinone then acts as an oxidizing agent, reacting with an electron-rich pyrogallol-type catechin (e.g., epigallocatechin [EGC] or epigallocatechin-3-gallate [EGCG]). researchgate.netmdpi.com

This intermolecular reaction leads to the coupling of the two different catechin molecules. researchgate.net Subsequent oxidation and decarboxylation steps result in the formation of the unique benzotropolone core structure. mdpi.comnih.gov Research has identified a bicyclo[3.2.1]octane-type intermediate in this process, providing crucial evidence for the proposed reaction pathway. nih.govfoodandnutritionresearch.net

Quinone intermediates are central to the synthesis of theaflavin gallates. The enzymatic oxidation of catechins by PPO or POD generates these highly reactive molecules. mdpi.comnih.gov The formation pathway for theaflavin, for instance, begins when PPO or POD oxidizes EC to form an EC-quinone. mdpi.com This EC-quinone then oxidizes EGC to generate an EGC-quinone. mdpi.comresearchgate.net

The subsequent steps involve a Michael addition of the EGC-quinone to the EC-quinone, followed by carbonyl addition and further oxidation, ultimately yielding the theaflavin structure. mdpi.com Trapping experiments using glutathione (B108866) have confirmed that enzymes rapidly oxidize epicatechin to epicatechin quinone, which in turn oxidizes epigallocatechin, leading to the coupling of the two quinones to form theaflavin. researchgate.net This mechanism, where one catechin quinone induces the oxidation and subsequent coupling of another catechin, is fundamental to the formation of the entire class of theaflavin compounds, including theaflavin gallates. cuny.eduacs.org

Oxidative Dimerization of Catechins

Factors Influencing In Vitro Enzymatic Synthesis Yields

The efficiency of producing theaflavin gallates in a laboratory or industrial setting is governed by several critical parameters. Optimizing these factors is essential for maximizing the yield and purity of the final product.

Enzymatic reactions are highly sensitive to pH and temperature, as these factors directly affect enzyme activity and stability. The optimal conditions for this compound synthesis vary depending on the source of the polyphenol oxidase (PPO) enzyme. For instance, a microbial PPO from Bacillus megaterium showed optimal performance for TFDG synthesis at a pH of 4.0 and a temperature of 25°C. mdpi.com Another study using a recombinant PPO from tea trees also found optimal conditions at pH 4.0 and 30°C. mdpi.com In contrast, when using PPO extracted from potatoes, the optimal conditions were found to be a pH of 5.5 and a temperature of 20°C. nih.govresearchgate.net Generally, higher fermentation temperatures can lead to the further oxidation and degradation of theaflavins, resulting in lower yields. mdpi.com

| Enzyme Source | Target Product | Optimal pH | Optimal Temperature (°C) | Source |

|---|---|---|---|---|

| Microbial PPO (Bacillus megaterium) | Theaflavin-3,3'-digallate (TFDG) | 4.0 | 25 | mdpi.com |

| Recombinant Tea Tree PPO | Theaflavin-3,3'-digallate (TFDG) | 4.0 | 30 | mdpi.com |

| Potato PPO | Total Theaflavins | 5.5 | 20 | nih.govresearchgate.net |

| Tea Leaf PPO Isozyme (HjyPPO3) | Total Theaflavins | 5.5 | 30 | researchgate.netresearchgate.net |

| PPO (unspecified) | Theaflavin-3'-gallate (TF-3'-G) | Not specified | 37 | upm.edu.my |

The activity of enzymes involved in theaflavin synthesis can be modulated by co-factors and inhibitors. Polyphenol oxidase is a copper-containing enzyme, making copper ions an essential co-factor for its catalytic activity. scielo.brscielo.br Consequently, chelating agents that bind to metal ions can act as inhibitors. Studies have shown that EDTA has a strong inhibitory effect on soluble PPO, while oxalic acid is a potent inhibitor of membrane-bound PPO. scielo.brscielo.brresearchgate.net Other substances like citric acid and ascorbic acid can also inhibit PPO activity, likely by removing the copper co-factor or by reducing the o-quinone products back to phenolic compounds before they can polymerize. scielo.br

pH and Temperature Optimization for this compound Synthesis

Novel Approaches in this compound Synthesis

The pursuit of higher yields and greater purity of theaflavin gallates has led to the development of innovative synthetic methodologies. These approaches move beyond conventional chemical oxidation to leverage the specificity and efficiency of biological and hybrid systems.

Biocatalytic Systems for Enhanced Production (e.g., Biphasic Systems)

Biocatalytic systems utilize enzymes to carry out specific oxidative coupling reactions, offering a greener and more controlled alternative to purely chemical methods. A significant challenge in the enzymatic synthesis of theaflavins is the low yield, often due to competing side reactions like self-dimerization of precursors and degradation of the final product. nih.gov

A notable advancement in this area is the use of a 1-octanol (B28484)/buffer biphasic system to improve the synthesis of theaflavin 3-gallate. nih.gov This system employs tyrosinase to catalyze the reaction between (-)-epicatechin (B1671481) (EC) and (-)-epigallocatechin (B1671488) gallate (EGCG). nih.gov In a standard aqueous buffer solution, the oxidized EGCG tends to self-dimerize. However, in the biphasic system, the self-dimerization is suppressed within the octanol (B41247) phase. This allows the oxidized EGCG to couple more effectively with (-)-epicatechin quinone, leading to a higher production of theaflavin 3-gallate. nih.gov Furthermore, the newly formed theaflavin 3-gallate preferentially localizes in the 1-octanol phase, which protects it from degradation induced by epicatechin quinone. nih.gov

Another key strategy to enhance production is the use of immobilized enzymes. Research has demonstrated the effective synthesis of theaflavin-3,3'-digallate (a related compound) using pear polyphenol oxidase (PPO) immobilized on Fe₃O₄/chitosan (B1678972) nanoparticles. nih.gov This approach not only facilitates the synthesis but also allows for the recovery and reuse of the enzyme, making the process more cost-effective and sustainable. The immobilized PPO retained 85% of its initial activity even after eight successive uses. nih.gov

Table 1: Comparison of Biocatalytic Systems for this compound Synthesis

| System Type | Enzyme | Substrates | Key Advantages | Reported Yield |

|---|---|---|---|---|

| Biphasic System | Tyrosinase | (-)-epicatechin (EC), (-)-epigallocatechin gallate (EGCG) | Suppresses self-dimerization of precursors; Prevents product degradation; Improves overall yield. nih.gov | Improved yield of theaflavin 3-gallate. nih.gov |

| Immobilized Enzyme | Pear Polyphenol Oxidase (PPO) | Epicatechin gallate (ECG), Epigallocatechin-3-O-gallate (EGCG) | High enzyme reusability (85% activity after 8 cycles); Good storage stability; Potential for large-scale synthesis. nih.gov | 42.23% (for Theaflavin-3,3'-digallate). nih.gov |

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic strategies combine the specificity of enzymes with the reactivity of chemical reagents to optimize the synthesis of theaflavin gallates. These methods can overcome some limitations of purely enzymatic or chemical approaches.

One prominent example is the use of a horseradish peroxidase (POD)/hydrogen peroxide (H₂O₂) system. mdpi.comcuny.edu This system has been successfully used to synthesize a wide array of 18 different theaflavin derivatives, including theaflavin gallates. mdpi.comcuny.edu The peroxidase enzyme catalyzes the oxidation of catechin precursors in the presence of the chemical oxidant H₂O₂. mdpi.com This method allows for the preparation of large quantities of pure theaflavin compounds for biological studies. cuny.edu

Another sophisticated chemo-enzymatic approach involves a two-stage reaction. mdpi.com

Enzymatic Degalloylation : In the first stage, an enzyme such as tannase (B8822749) is used to cleave the gallate groups from precursors like (-)-epicatechin gallate (ECG) and (-)-epigallocatechin gallate (EGCG). This step, performed under an inert atmosphere, produces (-)-epicatechin (EC), (-)-epigallocatechin (EGC), and gallic acid. mdpi.com

Enzymatic Oxidation : In the second stage, the products from the first reaction are then used as substrates for an oxidation reaction catalyzed by peroxidase (POD) and hydrogen peroxide (H₂O₂) to form the desired theaflavin. mdpi.com

This multi-step strategy provides greater control over the precursor molecules, potentially leading to the synthesis of specific, targeted theaflavin structures that are difficult to produce through direct fermentation. mdpi.com

Table 2: Overview of Chemo-Enzymatic Strategies for this compound Synthesis

| Strategy | Enzyme(s) | Chemical Reagent(s) | Process Description | Key Outcome |

|---|---|---|---|---|

| Peroxidase System | Horseradish Peroxidase (POD) | Hydrogen Peroxide (H₂O₂) | POD catalyzes the oxidation of selected catechin pairs in the presence of H₂O₂. mdpi.comcuny.edu | Synthesis of 18 different theaflavin derivatives, allowing for large-scale production. mdpi.comcuny.edu |

| Two-Stage Reaction | Tannase, Peroxidase (POD) | Hydrogen Peroxide (H₂O₂) | Stage 1: Tannase removes galloyl groups from catechins. Stage 2: POD/H₂O₂ catalyzes the formation of theaflavins from the degalloylated precursors. mdpi.com | Controlled synthesis of specific theaflavin structures by manipulating precursors. mdpi.com |

Isolation, Purification, and Analytical Methodologies

Extraction Techniques from Natural Sources

Solvent extraction is a primary method for obtaining theaflavin (B1682790) gallates from black tea. The choice of solvent and extraction conditions significantly impacts the yield and purity of the extracted compounds.

Commonly used solvents include ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and water. tandfonline.comfrontiersin.org Research indicates that ethanol is often more effective for extracting theaflavins compared to other solvents. frontiersin.org The optimization of extraction parameters such as solvent concentration, temperature, and time is critical. For instance, one study found that a 60% ethanol concentration at 80°C for 10 minutes under microwave irradiation provided optimal extraction of theaflavins. nih.gov Another study optimized conditions for black tea polyphenol extraction, suggesting a higher solvent-to-material ratio and a temperature of 40°C are ideal. tandfonline.com The use of aqueous solutions of certain compounds, like urea, has also been explored to enhance the extraction of theaflavins. google.com

A systematic study on Ceylon black tea optimized extraction parameters using a Design of Experiment (DoE) approach. The optimal conditions were identified as 49.8% acetone (B3395972) as the solvent, an extraction time of 123.6 minutes with sonication, and a temperature of 49.8°C. nih.gov This highlights the importance of tailoring extraction conditions to the specific tea variety and target compounds.

The following table summarizes the findings of a study on the effect of different solvents on the extraction of theaflavins from black tea. tandfonline.com

| Solvent | Extraction Yield (mg/100g GAE) |

| Ethanol | 757.33 |

| Methanol | Not specified |

| Water | 741.66 |

This table is based on data from a study comparing the efficacy of different solvents in extracting polyphenols, including theaflavins, from black tea. tandfonline.com

To improve efficiency and reduce the use of organic solvents, advanced extraction technologies have been applied to theaflavin gallate extraction.

Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to enhance the extraction process. It has been shown to be more effective than conventional methods for extracting polyphenols from tea. tandfonline.com UAE can increase the yield of tea polyphenols at lower temperatures, which helps in preserving their integrity. nih.gov For example, UAE with ethanol has been reported to significantly increase the amount of epigallocatechin gallate (EGCG), a precursor to theaflavins, in green tea extract. frontiersin.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process. Optimal conditions for MAE of polyphenols from green tea have been identified as a microwave power of 600W, a tea-to-water ratio of 1:10, and a radiation duration of 3 minutes. frontiersin.org

Pressurized Hot Water Extraction (PHWE): PHWE, also known as subcritical water extraction, uses water at high temperatures (100°C to 374°C) and pressures to extract compounds. frontiersin.org A study on theaflavin extraction from black tea using distilled water as the solvent found that a temperature of 90°C, an extraction time of 25 minutes, and a solvent-to-solid ratio of 50:1 were optimal. aip.org

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. frontiersin.org This method is effective for extracting EGCG, a precursor to theaflavin gallates. frontiersin.org

These advanced methods offer greener and more efficient alternatives to traditional solvent extraction for obtaining theaflavin gallates.

Solvent-Based Extraction Optimization

Advanced Purification and Separation Techniques

Following extraction, various chromatographic techniques are employed to purify and separate theaflavin gallates from the crude extract.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of theaflavin gallates. cabidigitallibrary.orgmdpi.comnih.gov Reversed-phase HPLC with a C18 column is commonly used for the separation of these compounds. researchgate.netacs.org

A typical HPLC method involves a gradient elution system with a mobile phase consisting of an aqueous solution (often containing a small amount of acid like acetic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724). mdpi.comacs.orgmdpi.com Detection is usually performed using a UV detector at a wavelength of around 280 nm. mdpi.commdpi.com

Recent advancements have focused on developing rapid HPLC methods. One such method successfully separated four major theaflavins in just 8 minutes using a monolithic column. cabidigitallibrary.orgresearchgate.netagriculturejournals.cz

The following table shows the recovery rates for four major theaflavins using a developed HPLC method. cabidigitallibrary.orgresearchgate.netagriculturejournals.cz

| Theaflavin Derivative | Recovery Rate (%) |

| Theaflavin | 97.5–102.6 |

| Theaflavin-3-gallate (B192532) | 98.6–102.4 |

| Theaflavin-3'-gallate | 99.6–105.4 |

| Theaflavin-3,3'-digallate (B1259011) | 95.5–105.4 |

This table presents the satisfactory recovery rates achieved for theaflavin derivatives using a rapid HPLC method, indicating its accuracy and reliability. cabidigitallibrary.orgresearchgate.netagriculturejournals.cz

Preparative HPLC is utilized for the isolation of larger quantities of pure theaflavin gallates. This technique employs larger columns and higher flow rates compared to analytical HPLC.

In one study, preparative HPLC with a COSMOSIL 5C18-MS-II column was used for the initial separation of theaflavins. The mobile phase consisted of water and acetonitrile with a gradient elution program at a flow rate of 15 mL/min. mdpi.com This initial purification step is often followed by further purification using semi-preparative HPLC to achieve higher purity.

Semi-preparative HPLC is a crucial step for obtaining highly pure theaflavin gallates. It is often used after an initial purification step, such as preparative HPLC or column chromatography.

One study detailed the use of semi-preparative HPLC to purify a mixture of theaflavins that was previously enriched to 80% purity using resin chromatography. tandfonline.comcabidigitallibrary.orgresearchgate.net Using a C18 column with an isocratic elution of water, acetonitrile, and glacial acetic acid, they were able to isolate individual theaflavins with high purity. tandfonline.comcabidigitallibrary.orgresearchgate.net Another research group also employed semi-preparative HPLC to further purify theaflavin mixtures, successfully obtaining four individual theaflavin derivatives. nih.gov

A different study utilized a ZORBAX Eclipse XDB-C18 semi-preparative column with a mobile phase of 0.5% trifluoroacetic acid and acetonitrile to achieve further purification of a theaflavin isomer. mdpi.com

The following table summarizes the purity of individual theaflavins obtained after semi-preparative HPLC purification. tandfonline.comcabidigitallibrary.orgresearchgate.net

| Theaflavin Derivative | Purity (%) |

| Theaflavin (TF1) | 73.02 |

| Theaflavin-3-gallate (TF2A) | 92.48 |

| Theaflavin-3'-gallate (TF2B) | 90.05 |

| Theaflavin-3,3'-digallate (TF3) | 92.40 |

This table demonstrates the effectiveness of semi-preparative HPLC in enhancing the purity of individual theaflavin derivatives from a pre-purified mixture. tandfonline.comcabidigitallibrary.orgresearchgate.net

Preparative HPLC for Large-Scale Isolation

High-Speed Countercurrent Chromatography (HSCCC) for Selective Separation

High-Speed Countercurrent Chromatography (HSCCC) has emerged as an effective technique for the separation of theaflavin gallates from crude black tea extracts. This method utilizes a liquid-liquid partition system, avoiding solid stationary phases that can lead to irreversible adsorption and sample loss.

One successful application of HSCCC for the separation of theaflavins, including theaflavin-3-gallate, employed a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 1:3:1:6 volume ratio. nih.govresearchgate.net In another study, a solvent system of hexane-ethyl acetate-methanol-water-acetic acid (1:5:1:5:0.25, v/v) was used, with the lower aqueous phase serving as the mobile phase. nih.gov This method successfully yielded pure theaflavin, theaflavin-3-gallate, theaflavin-3'-gallate, and theaflavin-3,3'-digallate. nih.gov While HSCCC can effectively separate theaflavin and theaflavin-3,3'-digallate, the separation of the two monogallate isomers, theaflavin-3-gallate and theaflavin-3'-gallate, can be challenging and may remain incomplete under certain conditions. tandfonline.comepa.gov In such cases, peak cutting or complementary methods like preparative HPLC may be necessary to achieve pure fractions of each monogallate. tandfonline.comepa.gov

Table 1: HSCCC Parameters for this compound Separation

| Parameter | Value/Composition | Reference |

| Solvent System | n-hexane-ethyl acetate-methanol-water (1:3:1:6, v/v/v/v) | nih.govresearchgate.net |

| Solvent System | hexane-ethyl acetate-methanol-water-acetic acid (1:5:1:5:0.25, v/v) | nih.gov |

| Mobile Phase | Lower aqueous phase | researchgate.netnih.gov |

| Flow Rate | 2 mL/min | researchgate.netnih.gov |

| Rotational Speed | 700-800 rpm | researchgate.netnih.gov |

Column Chromatography Methods (e.g., Polyamide, Sephadex LH-20 Resins)

Column chromatography is a fundamental and widely used technique for the purification of theaflavin gallates. Polyamide and Sephadex LH-20 are two of the most common resins employed for this purpose. google.com

Polyamide column chromatography has been successfully used in the purification of theaflavins. nih.gov The process often involves a stepwise elution with different solvent systems to separate theaflavins from other tea constituents. For instance, a crude theaflavin extract can be loaded onto a polyamide column and eluted with a sequence of solvents, such as an ethanol-water solution followed by an ethanol-water-ethyl acetate solution, to collect the theaflavin-containing fraction. nih.gov

Sephadex LH-20, a lipophilic cross-linked dextran (B179266) gel, is particularly effective for separating polyphenols based on their molecular size and polarity. nih.gov It has been used to effectively separate theaflavin-3-gallate and theaflavin-3,3'-digallate. nih.gov In some protocols, Sephadex LH-20 chromatography is used as a subsequent purification step after initial separation by other methods like HSCCC to obtain highly purified theaflavin monomers. nih.gov The combination of these two techniques has been shown to yield purer compounds than either method alone. nih.gov For example, a crude theaflavin product can be dissolved and applied to a Sephadex LH-20 column, with elution often performed using an acetone-water solvent system. google.com Another approach uses ethanol as the eluent with Sephadex LH-20, which has been noted for reducing irreversible adsorption and improving the yield of theaflavin-3,3'-digallate. oup.com

Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous assignment of the complex structure.

The ¹H NMR spectrum of theaflavin-3-gallate displays characteristic signals corresponding to its distinct structural moieties. For example, specific proton signals can be assigned to the benzotropolone core, the flavan-3-ol (B1228485) A- and C-rings, and the galloyl group. nih.govgoogle.com Similarly, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule, with distinct chemical shifts for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the flavan-3-ol portion and the galloyl ester. google.commdpi.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish connectivity between protons and carbons, further confirming the structure. nii.ac.jp

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Theaflavin-3-gallate

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H | 7.91 (s, 1H), 7.80 (s, 1H), 7.38 (s, 1H), 6.80 (s, 2H), 6.02 (d, J=1.8 Hz, 1H), 6.00 (d, J=2.4 Hz, 1H), 5.99 (s, 2H), 5.78 (brs, 1H), 5.54 (brs, 1H), 5.10 (s, 1H), 4.16 (brd, J=2.4 Hz, 1H), 3.07 (dd, J=4.8, 16.8 Hz), 2.99 (dd, J=4.2, 16.8, 2.91 brd, J=16.8 Hz), 2.83 (brd, J=16.8 Hz) | google.com |

| ¹³C | 185.6, 167.4, 158.0, 157.9, 157.8, 157.3, 156.4, 156.3, 155.4, 151.2, 146.4, 146.3, 139.9, 133.5, 131.3, 128.7, 125.7, 123.8, 121.9, 121.0, 117.0, 110.1, 100.2, 99.3, 96.9, 96.8, 96.2, 95.8, 79.8, 77.0, 69.0, 65.7, 30.1, 27.1 | google.com |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and analyzing the fragmentation patterns of this compound, which aids in its identification and structural confirmation. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing theaflavins. mdpi.com

In negative ion mode ESI-MS, theaflavin-3-gallate typically shows a deprotonated molecular ion [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 715. nih.gov The high-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For instance, an isomer of theaflavin-3-gallate, isoneoTF-3-G, exhibited an [M+H]⁺ ion at m/z 717.1449 in positive ion mode. mdpi.com

Tandem mass spectrometry (MS/MS or MS²) provides further structural information through fragmentation analysis. The fragmentation of theaflavin-3-gallate in negative ion mode can produce characteristic daughter ions at m/z values of 697, 577, 563, 545, and 407. scispace.com These fragments correspond to specific losses from the parent molecule, such as the galloyl moiety or parts of the flavan-3-ol structure, providing a fingerprint for the compound. scispace.commdpi.com

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Ion | m/z | Reference |

| Negative ESI | [M-H]⁻ | 715.0 | nih.gov |

| Positive ESI | [M+H]⁺ | 717.1449 (isoneoTF-3-G) | mdpi.com |

| Negative ESI-MS/MS | Fragment Ions | 697, 577, 563, 545, 407 | scispace.com |

UV/Vis Spectroscopy for Quantification and Purity Assessment

UV/Visible (UV/Vis) spectroscopy is a straightforward and valuable method for the quantification and assessment of the purity of this compound. Theaflavins possess a characteristic benzotropolone chromophore which gives them their distinct color and absorption properties.

This compound exhibits characteristic absorption peaks in the UV/Vis spectrum. For example, an isomer of theaflavin-3-gallate showed absorption maxima at 274, 375, and 459 nm. mdpi.com These absorption bands are useful for detecting and quantifying this compound in solutions. The absorbance at a specific wavelength, often around 380 nm, is frequently used for the quantification of total theaflavins. The purity of an isolated fraction can be initially assessed by examining the shape of the UV/Vis spectrum and comparing it to that of a known standard.

Table 4: UV/Vis Absorption Maxima for a Theaflavin-3-Gallate Isomer

| Wavelength (nm) | Reference |

| 274 | mdpi.com |

| 375 | mdpi.com |

| 459 | mdpi.com |

Thin-Layer Chromatography (TLC) for Initial Fractionation and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the initial screening and fractionation of theaflavin gallates from tea extracts. cabidigitallibrary.org It is particularly useful for monitoring the progress of purification and for the qualitative analysis of different theaflavin components.

Polyamide TLC plates are effective for the separation of theaflavins. epa.govresearchgate.netakjournals.comakjournals.com A study demonstrated the separation of theaflavin, theaflavin-3-gallate, theaflavin-3'-gallate, and theaflavin-3,3'-digallate using polyamide plates. epa.govresearchgate.netakjournals.comakjournals.com The development of the plate with a mobile phase of chloroform-methanol (2:3, v/v) in a horizontal chamber allowed for the separation of the four main theaflavins from catechins. epa.govakjournals.com Detection is often achieved by spraying the plate with a reagent such as iron(III) chloride in ethanol, which forms colored complexes with the phenolic compounds. epa.govakjournals.com The retention factor (Rf) values obtained under specific TLC conditions can be used for the tentative identification of this compound.